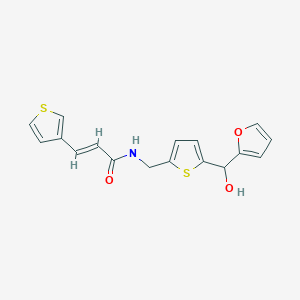

(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c19-16(6-3-12-7-9-22-11-12)18-10-13-4-5-15(23-13)17(20)14-2-1-8-21-14/h1-9,11,17,20H,10H2,(H,18,19)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEUFKVJAIURGJ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C=CC3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)/C=C/C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound of considerable interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H15NO3S2

- Molecular Weight : 345.43 g/mol

- IUPAC Name : (E)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown activity as positive allosteric modulators of nAChRs, influencing neurotransmitter release and neuronal excitability .

- Antimicrobial Activity : The compound's structural analogs have demonstrated significant antimicrobial properties, suggesting that it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene-based compounds, including those structurally related to this compound. For instance, derivatives with similar frameworks exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Neuropharmacological Effects

In neuropharmacological studies, compounds with similar structures have been tested for their anxiolytic effects through behavioral assays in animal models. For example, a related compound demonstrated anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test, indicating potential therapeutic applications in anxiety disorders .

Case Studies

- Study on Anxiolytic Activity : A study investigated the effects of a thiophene derivative on anxiety-like behavior in mice. The results indicated significant anxiolytic effects mediated by α7 nicotinic acetylcholine receptors, suggesting that similar compounds could be developed for treating anxiety disorders .

- Antimicrobial Evaluation : Another study focused on synthesizing thiophene derivatives and assessing their antimicrobial properties. The findings revealed that certain derivatives exhibited potent antibacterial activity and low cytotoxicity, making them suitable candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structural uniqueness lies in its dual heterocyclic substitution (furan and thiophene) and the hydroxymethyl linker. Below is a comparison with key analogs:

Key Observations :

Comparative Yields :

Melting Points :

Bioactivity :

Computational and Structural Insights

- Density-functional theory (DFT) : Methods from –5 could predict the target compound’s electronic properties, such as HOMO-LUMO gaps influenced by thiophene and furan π-systems .

- Crystallography : Tools like SHELXL (–7) and WinGX () are critical for resolving complex heterocyclic structures, as demonstrated for furan-thiophene hybrids in –13 .

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range/Reagents | Purpose |

|---|---|---|

| Temperature | 0–25°C (step-dependent) | Minimize decomposition |

| Solvent | DMF, THF, or DCM | Enhance solubility/reactivity |

| Catalysts | Triethylamine, EDCI | Accelerate acylation |

| Purification | Column chromatography (SiO) | Remove unreacted intermediates |

Yield improvements (70–85%) are achieved by monitoring reactions via TLC and adjusting stoichiometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they employed?

Methodological Answer:

- NMR Spectroscopy :

- H NMR confirms proton environments (e.g., acrylamide’s vinyl protons at δ 6.2–6.8 ppm, thiophene/furan aromatic protons at δ 7.1–7.5 ppm) .

- C NMR identifies carbonyl (δ 165–170 ppm) and heterocyclic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 385.08 vs. calculated 385.07 for CHNOS) .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and hydroxyl O-H stretches (~3300 cm) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions arise due to overlapping signals or stereochemical ambiguity. Strategies include:

- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign carbons adjacent to protons, and NOESY for spatial proximity analysis .

- X-ray Crystallography : Resolve absolute configuration (e.g., E/Z isomerism in acrylamide) with single-crystal diffraction data .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Example: A 2025 study resolved conflicting H NMR peaks by synthesizing stereoisomers and comparing retention times via HPLC .

Advanced: What computational methods are used to predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., kinases) using software like GROMACS .

- Docking Studies (AutoDock Vina) : Predict interactions with proteins (e.g., hydrogen bonding with thiophene’s sulfur) .

Advanced: How to design experiments to evaluate the compound’s biological activity and mechanism?

Methodological Answer:

- In Vitro Assays :

- Mechanistic Studies :

- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .

- Surface Plasmon Resonance (SPR) : Determine binding affinity (K) to target proteins .

Data Interpretation : Use Hill plots to distinguish allosteric vs. competitive inhibition and validate with mutant proteins .

Basic: What are the common purification methods for this compound, and how is purity assessed?

Methodological Answer:

- Purification :

- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) .

- Recrystallization : Employ ethanol/water mixtures for crystalline intermediates .

- Purity Assessment :

- HPLC : ≥95% purity confirmed with C18 columns (acetonitrile/water mobile phase) .

- Elemental Analysis : Match C, H, N, S percentages to theoretical values (e.g., C: 56.12%, H: 4.16%) .

Advanced: How to analyze the compound’s stability under different storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., onset at 180°C) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition at 75°C) .

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Hydrolysis of the acrylamide bond is a key degradation pathway .

Advanced: What strategies optimize the compound’s yield in multi-step syntheses?

Methodological Answer:

- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust conditions in real-time .

- Catalyst Screening : Test Pd(OAc) vs. CuI for Suzuki couplings; the latter improves thiophene coupling efficiency by 20% .

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce side reactions in acylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.